molecular formula C13H12FNO B3291157 [2-(3-Fluorophenoxy)phenyl]methanamine CAS No. 869945-29-9

[2-(3-Fluorophenoxy)phenyl]methanamine

Cat. No. B3291157
CAS RN: 869945-29-9
M. Wt: 217.24 g/mol
InChI Key: AUOSSKULKZMAGD-UHFFFAOYSA-N
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Description

“[2-(3-Fluorophenoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 849805-97-6 . It has a molecular weight of 217.24 g/mol . It is typically in an oil form .


Molecular Structure Analysis

The molecular formula of “[2-(3-Fluorophenoxy)phenyl]methanamine” is C13H12FNO . The InChI code is 1S/C13H12FNO/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-8H,9,15H2 . The compound has a rotatable bond count of 3 .


Physical And Chemical Properties Analysis

“[2-(3-Fluorophenoxy)phenyl]methanamine” has a molecular weight of 217.24 g/mol . It has a topological polar surface area of 35.2 Ų . The compound has a rotatable bond count of 3 . It is typically in an oil form .

Scientific Research Applications

Chemical Synthesis

“[2-(3-Fluorophenoxy)phenyl]methanamine” is a chemical compound with the molecular weight of 217.24 . It is used in the synthesis of various other chemical compounds .

NMR Spectroscopy

The compound is used in Nuclear Magnetic Resonance (NMR) spectroscopy . Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .

Fungicidal Activity

The compound can be used as a template for the design and synthesis of pyrimidinamine derivatives . These derivatives have shown excellent fungicidal activity .

Antifungal Activity

“[2-(3-Fluorophenoxy)phenyl]methanamine” can also be used in the design and synthesis of novel antifungal agents . A series of 16 novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were planned to see the effect of tetrazole on replacing triazole of fluconazole .

Pharmaceutical Research

Fluorine (19F) plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties . While the steric impact of replacing a hydrogen (1H) atom with fluorine is minimal, the electron withdrawing and inductive field effects from a single fluorine nucleus are profound, affecting such properties as acidity, lipophilicity, and polarity .

Material Science

In material science, the compound can be used in the synthesis of fluoroorganic compounds . These compounds are chemically inert and are often used as lubricants and in low-temperature heat transfer applications .

Safety and Hazards

The safety information for “[2-(3-Fluorophenoxy)phenyl]methanamine” indicates that it has the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[2-(3-fluorophenoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSSKULKZMAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Fluorophenoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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